molecular formula C14H12IN3O2S B12025297 2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide CAS No. 767314-43-2

2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide

Cat. No.: B12025297
CAS No.: 767314-43-2
M. Wt: 413.24 g/mol
InChI Key: JZZLKWNWPBFOHE-CAOOACKPSA-N
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Description

2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C14H12IN3O2S It is characterized by the presence of an iodine atom, a benzamide group, and a thienylmethylene hydrazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazone: This step involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction reactions: The thienylmethylene and hydrazino groups can participate in redox reactions.

    Condensation reactions: The compound can form condensation products with other carbonyl-containing compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Limited industrial applications, primarily in research and development settings.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s hydrazino group can form hydrogen bonds with active sites, while the thienylmethylene moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
  • 2-Iodo-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide

Uniqueness

2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different substituents, such as trifluoromethyl or trimethoxy groups.

Properties

CAS No.

767314-43-2

Molecular Formula

C14H12IN3O2S

Molecular Weight

413.24 g/mol

IUPAC Name

2-iodo-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C14H12IN3O2S/c15-12-6-2-1-5-11(12)14(20)16-9-13(19)18-17-8-10-4-3-7-21-10/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+

InChI Key

JZZLKWNWPBFOHE-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)I

Origin of Product

United States

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